22-34-Gastrin I (pig), 22-l-leucine- 22-34-Gastrin I (pig), 22-l-leucine- Mini Gastrin I, human is a shorter version of human gastrin 1, consists of amino acids 5-17 of the parent peptide, and binds with the CCK2i4svR.
Brand Name: Vulcanchem
CAS No.: 54405-27-5
VCID: VC21542980
InChI: InChI=1S/C74H99N15O26S/c1-37(2)30-44(75)65(106)81-47(19-24-58(94)95)68(109)83-49(21-26-60(98)99)70(111)85-50(22-27-61(100)101)71(112)84-48(20-25-59(96)97)69(110)82-46(18-23-57(92)93)67(108)79-38(3)64(105)88-53(32-40-14-16-42(90)17-15-40)66(107)78-36-56(91)80-54(33-41-35-77-45-13-9-8-12-43(41)45)73(114)86-51(28-29-116-4)72(113)89-55(34-62(102)103)74(115)87-52(63(76)104)31-39-10-6-5-7-11-39/h5-17,35,37-38,44,46-55,77,90H,18-34,36,75H2,1-4H3,(H2,76,104)(H,78,107)(H,79,108)(H,80,91)(H,81,106)(H,82,110)(H,83,109)(H,84,112)(H,85,111)(H,86,114)(H,87,115)(H,88,105)(H,89,113)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t38-,44-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N
Molecular Formula: C₇₄H₉₉N₁₅O₂₆S
Molecular Weight: 1646.7 g/mol

22-34-Gastrin I (pig), 22-l-leucine-

CAS No.: 54405-27-5

Cat. No.: VC21542980

Molecular Formula: C₇₄H₉₉N₁₅O₂₆S

Molecular Weight: 1646.7 g/mol

* For research use only. Not for human or veterinary use.

22-34-Gastrin I (pig), 22-l-leucine- - 54405-27-5

CAS No. 54405-27-5
Molecular Formula C₇₄H₉₉N₁₅O₂₆S
Molecular Weight 1646.7 g/mol
IUPAC Name (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C74H99N15O26S/c1-37(2)30-44(75)65(106)81-47(19-24-58(94)95)68(109)83-49(21-26-60(98)99)70(111)85-50(22-27-61(100)101)71(112)84-48(20-25-59(96)97)69(110)82-46(18-23-57(92)93)67(108)79-38(3)64(105)88-53(32-40-14-16-42(90)17-15-40)66(107)78-36-56(91)80-54(33-41-35-77-45-13-9-8-12-43(41)45)73(114)86-51(28-29-116-4)72(113)89-55(34-62(102)103)74(115)87-52(63(76)104)31-39-10-6-5-7-11-39/h5-17,35,37-38,44,46-55,77,90H,18-34,36,75H2,1-4H3,(H2,76,104)(H,78,107)(H,79,108)(H,80,91)(H,81,106)(H,82,110)(H,83,109)(H,84,112)(H,85,111)(H,86,114)(H,87,115)(H,88,105)(H,89,113)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t38-,44-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1
Standard InChI Key HRSUIUNCTPSRLR-SOLHVGTRSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N
SMILES CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N
Canonical SMILES CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N

Structural Characteristics and Identification

22-34-Gastrin I (pig), 22-l-leucine- is a modified gastrin peptide fragment derived from pig gastrin. It represents a shorter version of the parent gastrin peptide, specifically comprising amino acids 22-34 of the complete gastrin sequence with a leucine substitution at position 22. The compound has been assigned the CAS registry number 54405-27-5, allowing for standardized identification in chemical databases and research literature.

The peptide belongs to the gastrin family, which includes various forms such as Big gastrin (G-34) containing 34 amino acids. While Big gastrin represents the complete sequence, the 22-34-Gastrin I fragment focuses on a specific functional region of the molecule . The leucine substitution at position 22 represents a key modification that potentially alters the peptide's binding affinity and biological activity compared to the unmodified sequence.

Molecular Properties

The structure of 22-34-Gastrin I (pig), 22-l-leucine- is characterized by its specific amino acid sequence, featuring the leucine substitution at position 22. This modification distinguishes it from other gastrin fragments and contributes to its unique biochemical properties. The peptide's molecular properties make it valuable for studying receptor-ligand interactions and developing targeted therapeutic applications.

Relationship to Complete Gastrin Peptides

Synthesis and Production Methods

The production of 22-34-Gastrin I (pig), 22-l-leucine- typically involves solid-phase peptide synthesis (SPPS), a widely employed technique for creating custom peptide sequences. This approach allows for precise control over the amino acid sequence and incorporation of specific modifications such as the leucine substitution at position 22.

Laboratory Synthesis

Laboratory synthesis of gastrin fragments generally begins with the attachment of the C-terminal amino acid to a solid support resin. Subsequent amino acids are added sequentially through a stepwise process, creating the desired peptide chain. Coupling agents facilitate peptide bond formation between adjacent amino acids, ensuring proper sequence assembly.

Purification Techniques

Following synthesis, the peptide undergoes purification processes to ensure high purity for research applications. High-performance liquid chromatography (HPLC) represents a common purification method for peptides like 22-34-Gastrin I (pig), 22-l-leucine-, allowing for separation based on molecular properties and isolation of the target compound.

Mechanism of Action

22-34-Gastrin I (pig), 22-l-leucine- exerts its biological effects through specific receptor interactions, primarily targeting the cholecystokinin-2 (CCK-2) receptor. This receptor binding initiates a cascade of intracellular signaling events that mediate the peptide's physiological effects.

Receptor Binding Properties

The peptide functions as a ligand for the CCK-2 receptor, which appears overexpressed in certain tumor types. This selective binding capability makes the compound valuable for potentially targeting and imaging CCK-2 receptor-positive tumors. The leucine substitution at position 22 may influence the peptide's receptor affinity, potentially altering its biological potency compared to unmodified gastrin fragments.

Signaling Pathways

Upon binding to CCK-2 receptors, 22-34-Gastrin I (pig), 22-l-leucine- activates intracellular signaling pathways that can influence cell growth, proliferation, and other cellular processes. These pathways mediate the peptide's effects on target tissues and contribute to its potential applications in research and therapeutic development.

Biological Activity

The biological activity of 22-34-Gastrin I (pig), 22-l-leucine- encompasses several physiological effects, particularly focusing on gastrointestinal functions. Understanding these activities provides insights into the compound's potential applications and significance in research.

Gastric Acid Secretion

Gastrin peptides, including fragments like 22-34-Gastrin I (pig), 22-l-leucine-, play important roles in regulating gastric acid secretion. Research has demonstrated that gastrin significantly increases gastric acid output, representing a potent stimulatory effect on parietal cells in the stomach. This effect occurs through interaction with CCK-2 receptors on gastric parietal cells, promoting hydrochloric acid (HCl) secretion into the stomach lumen.

Gastric Mucosa Growth and Repair

Beyond acid secretion, gastrin peptides promote proliferation of gastric epithelial cells, contributing to mucosal integrity and repair mechanisms. This activity has particular relevance in conditions where gastric lining becomes compromised, suggesting potential therapeutic applications for gastrin fragments.

Research Findings on Biological Activity

Table 1 summarizes key research findings on the biological activities of 22-34-Gastrin I (pig), 22-l-leucine- and related gastrin fragments:

Study FocusKey FindingsSignificance
Gastric Acid SecretionMarked increase in acid output following administrationDemonstrates potent stimulatory effect on parietal cells
Mucosal GrowthPromotion of gastric epithelial cell proliferationSuggests potential applications in mucosal repair
Receptor BindingSelective binding to CCK-2 receptorsIndicates potential for targeting CCK-2 receptor-expressing tumors
Therapeutic PotentialImprovement in symptoms and mucosal healing in gastritis modelsHighlights potential clinical applications

Pharmacokinetics

Understanding the pharmacokinetic profile of 22-34-Gastrin I (pig), 22-l-leucine- provides important insights into its behavior in biological systems, informing potential research and therapeutic applications.

Absorption and Distribution

The peptide demonstrates rapid absorption following administration, with peak plasma concentrations typically observed within 30 minutes. This rapid absorption profile influences dosing considerations in experimental and potential therapeutic contexts.

Half-life and Elimination

The half-life of 22-34-Gastrin I (pig), 22-l-leucine- varies based on formulation but generally ranges from 30 to 60 minutes. For comparison, the half-life of full-length Big gastrin (G-34) in dogs falls between 14.7 and 16.8 minutes . This relatively short duration of action necessitates careful consideration of dosing regimens in experimental and potential therapeutic applications.

Comparison with Related Compounds

To fully understand the significance of 22-34-Gastrin I (pig), 22-l-leucine-, it's valuable to compare it with related gastrin peptides and analogs. This comparison highlights the unique properties and potential advantages of the modified fragment.

Comparison with Full-Length Gastrin

While 22-34-Gastrin I (pig), 22-l-leucine- represents a shorter fragment of gastrin, Big gastrin (G-34) encompasses the complete 34-amino acid sequence. G-34 is produced by G cells in the stomach and represents one of the predominant forms of gastrin circulating after meals, alongside little gastrin (G-17) . The comparison between the fragment and full-length peptide provides insights into structure-function relationships and the significance of specific regions within the gastrin sequence.

Modified Gastrin Analogs

Several modified gastrin analogs have been developed to enhance stability, receptor affinity, or other desirable properties. The leucine substitution at position 22 in 22-34-Gastrin I (pig) represents one such modification that potentially influences the peptide's receptor binding and biological activity. This modification demonstrates the importance of specific amino acid residues in determining peptide function.

Table 2 compares key properties of 22-34-Gastrin I (pig), 22-l-leucine- with related compounds:

CompoundSequence LengthKey ModificationsPrimary Applications
22-34-Gastrin I (pig), 22-l-leucine-13 amino acidsLeucine at position 22Research on CCK-2 receptor binding; potential tumor targeting
Big Gastrin (G-34)34 amino acidsFull-length sequencePhysiological regulation of gastric acid secretion
1-34-Gastrin I (pig), 4-l-proline-14-l-proline-15-l-serine-22-l-leucine-34 amino acidsMultiple amino acid substitutionsEnhanced stability and modified receptor binding

Case Studies and Clinical Research

Research involving 22-34-Gastrin I (pig), 22-l-leucine- and related gastrin peptides has yielded valuable insights into their potential applications and effectiveness in various contexts.

Gastric Disorder Studies

Clinical trials assessing gastrin analogs for treating chronic gastritis have shown that patients receiving treatment exhibited improved symptoms and increased mucosal healing compared to controls. These findings highlight the potential therapeutic value of 22-34-Gastrin I (pig), 22-l-leucine- and related compounds in managing gastric inflammation and promoting tissue repair.

Comparative Studies

Investigations comparing the effects of different gastrin fragments and modifications provide important insights into structure-function relationships and the significance of specific sequence variations. The leucine substitution at position 22 in 22-34-Gastrin I (pig) represents one such modification that potentially influences receptor binding and biological activity.

Future Research Directions

The current understanding of 22-34-Gastrin I (pig), 22-l-leucine- suggests several promising avenues for future research and development.

Enhanced Targeting Strategies

Future research may focus on developing modified versions of 22-34-Gastrin I (pig), 22-l-leucine- with enhanced targeting specificity or improved pharmacokinetic properties. Such modifications could optimize the peptide's potential for diagnostic or therapeutic applications, particularly in oncology.

Combination Approaches

Investigating the potential synergistic effects of combining 22-34-Gastrin I (pig), 22-l-leucine- with other therapeutic agents represents another promising research direction. Such combination approaches might enhance efficacy or enable more precise targeting in various clinical contexts.

Long-term Studies

Longer-term studies evaluating the safety, efficacy, and potential applications of 22-34-Gastrin I (pig), 22-l-leucine- would provide valuable insights to guide future development efforts. These investigations could address current knowledge gaps and help establish the peptide's role in research and potential clinical applications.

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